(2-((Dimethylamino)methyl)-5-fluorophenyl)boronic acid
Description
(2-((Dimethylamino)methyl)-5-fluorophenyl)boronic acid is an organoboron compound featuring a phenyl ring substituted with a dimethylaminomethyl group at the 2-position and a fluorine atom at the 5-position. The dimethylaminomethyl group acts as an electron-donating substituent, influencing the boronic acid's acidity and reactivity, while the fluorine atom introduces electron-withdrawing effects. This combination makes the compound versatile in applications such as saccharide sensing, enzyme inhibition, and drug design .
Properties
IUPAC Name |
[2-[(dimethylamino)methyl]-5-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BFNO2/c1-12(2)6-7-3-4-8(11)5-9(7)10(13)14/h3-5,13-14H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQHDVIHVSXLQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)CN(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Overview
The synthesis of boronic acid compounds, including (2-((dimethylamino)methyl)-5-fluorophenyl)boronic acid, is of interest due to their versatile applications in various fields. Boronic acids are used as building blocks in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, and as components in sensors and drug development.
Synthesis of Related Boronic-Imine Structured Compounds
- General Procedure: Boronic acid compounds with different substituted groups can be used to synthesize various ligands. For example, 3-formyl phenyl boronic acid can be reacted with 4-amino acetophenone to synthesize a boronic-imine structured compound.
- Mix 4-amino acetophenone (0.135 g, 1 mmol) in 15 mL of absolute ethanol and 3-formyl phenyl boronic acid (0.149 g, 1 mmol) in 15 mL of ethanol in a one-necked flask.
- Heat the mixture under reflux at 100 °C for 24 h.
- Isolate the reddish solid product after removing the solvent and water, wash with ethanol and water, and then dry in an oven. The product is soluble in ethanol and DMSO.
Data Table: Synthesis of Methyl 2-Amino-5-((5-cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)benzofuran-6-yl)methylsulfonamido)benzoate
| Compound | 1H NMR (400 MHz, DMSO-d6) δ | ES-LCMS m/z |
|---|---|---|
| Methyl 2-Amino-5-((N-(5-cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)benzofuran-6-yl)methylsulfonamido)benzoate (41) | 8.46 (q, J= 4.42 Hz, 1H), 8.16 (s, 1H), 7.91–8.00 (m, 3H), 7.61 (dd, J= 8.98, 2.73 Hz, 1H), 7.41 (t, J= 8.88 Hz, 2H), 7.15 (s, 1H), 6.76–6.86 (m, 3H), 3.79 (s, 3H), 3.28 (s, 3H), 2.83 (d, J= 4.68 Hz, 3H), 2.25–2.38 (m, 1H), 0.82–1.10 (m, 3H), 0.42 (m, 1H) | 552 (M + 1) |
Considerations for this compound Synthesis
- Protecting Groups: The dimethylamino group may require protection during boronic acid synthesis to prevent unwanted side reactions.
- Reaction Conditions: Optimize reaction conditions such as temperature, solvent, and catalyst loading to maximize yield and minimize by-product formation.
- Purification: Boronic acids can be purified by recrystallization or chromatography.
- Yield Optimization: Adjust reaction parameters, such as reagent ratios, temperature, and reaction time, to optimize the yield of the desired product.
Scientific Research Applications
(2-((Dimethylamino)methyl)-5-fluorophenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the development of fluorescent probes for biological imaging due to the presence of the fluorine atom.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of (2-((Dimethylamino)methyl)-5-fluorophenyl)boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in catalysis and molecular recognition. The fluorine atom enhances the compound’s reactivity and stability, while the dimethylamino group can influence its electronic properties and solubility.
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acid Derivatives
Structural Features and Substituent Effects
The table below highlights key structural differences and their implications:
*Molecular weight of the target compound is inferred from similar structures in .
Key Observations:
- Electron-Donating vs. Withdrawing Groups: The dimethylaminomethyl group in the target compound enhances solubility and modulates boronic acid reactivity, whereas nitro or carbamoyl groups (e.g., in and ) alter acidity and binding specificity .
- Fluorine Position : Fluorine at the 5-position (target compound) vs. 2-position () affects steric interactions in enzyme binding pockets .
Physicochemical Properties
- Solubility: The dimethylaminomethyl group improves aqueous solubility compared to purely aromatic derivatives (e.g., nitro-substituted analogs in ). Diethylamino derivatives () exhibit higher lipophilicity, favoring cell membrane penetration .
- Acidity : Electron-withdrawing groups (e.g., nitro in ) lower the pKa of the boronic acid, enhancing its ability to form cyclic esters with diols—critical for saccharide sensing .
A. Saccharide Sensing and Ion Transport
- The target compound’s dimethylaminomethyl group resembles Wulff-type boronic acids, which form stable complexes with diols (e.g., fructose) for switchable ion transport systems . Comparatively, hydroxyl-substituted analogs () show stronger diol binding but poorer stability .
B. Enzyme Inhibition
- HDAC Inhibition: The target compound’s fluorine and dimethylaminomethyl groups may mimic the methoxyethyl phenoxy moieties in ’s HDAC inhibitors, though direct activity data are lacking. Carbamoyl-substituted derivatives () show stronger hydrogen bonding in fungal RPD3 inhibition .
- PBP1b Inhibition : Aliphatic boronic acids () exhibit lower activity than aromatic derivatives, highlighting the importance of the phenyl ring in target binding .
C. Drug Design
- However, substituent optimization (e.g., chlorophenyl groups in ) is critical for selectivity .
Biological Activity
(2-((Dimethylamino)methyl)-5-fluorophenyl)boronic acid, with the CAS number 1292755-46-4, is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is structurally characterized by the presence of a dimethylamino group and a fluorophenyl moiety, which contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes.
- Inhibition of Kinases : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. This inhibition can lead to cell cycle arrest and may be beneficial in treating cancers characterized by uncontrolled cell proliferation.
- Modulation of Signaling Pathways : The compound may influence key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. By modulating these pathways, it can affect gene expression and cellular metabolism.
The biochemical properties of this compound include:
- Interaction with Enzymes : The compound has been observed to interact with various enzymes involved in metabolic pathways. Its binding can either inhibit or activate enzyme activity, depending on the specific target.
- Transport and Distribution : The compound is actively transported across cell membranes and distributed within cellular compartments. Its pharmacokinetics are influenced by specific transporters and binding proteins.
Case Studies and Research Findings
Research has demonstrated the efficacy of this compound in various biological contexts:
- Cancer Treatment : In preclinical models, compounds similar to this boronic acid have shown promising results in inhibiting tumor growth. For instance, studies indicated that daily injections of related compounds led to significant inhibition of growth in cancer cell lines such as HeLa cells and Ehrlich ascites carcinoma .
- Neuropharmacological Effects : The compound's effects on neurotransmitter systems suggest potential applications in treating neurological disorders. Its ability to modulate synaptic transmission could be beneficial in conditions like anxiety or depression .
- Metabolic Effects : Animal studies have indicated that low doses of this compound can enhance metabolic activity and improve cellular function, suggesting its role in metabolic disorders.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(3-Bromophenyl)piperazin-2-one | Piperazine derivative | Antidepressant effects |
| 3-(4-Bromophenyl)piperazin-2-one | Similar structure with different bromine position | Varying reactivity |
| 3-(3-Chlorophenyl)piperazin-2-one | Chlorine substitution | Enhanced metabolic stability |
This table illustrates how structural variations can lead to differences in biological activity, emphasizing the importance of specific substituents in determining pharmacological effects.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (2-((Dimethylamino)methyl)-5-fluorophenyl)boronic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, where halogenated precursors (e.g., bromo- or chloro-substituted aryl derivatives) react with boronic esters under mild conditions. Key parameters include catalyst loading (e.g., Pd(PPh₃)₄), temperature (60–80°C), and solvent choice (e.g., THF or DMF). Post-synthesis purification involves recrystallization or column chromatography to achieve >95% purity. Reaction pH must be carefully controlled to avoid boronic acid degradation .
Q. How does the electronic environment of the boronic acid group affect its reactivity in Suzuki-Miyaura cross-coupling reactions?
- Methodological Answer : The dimethylamino and fluorine substituents modulate the electron density of the aromatic ring. The dimethylamino group acts as an electron donor via resonance, enhancing the boronic acid's nucleophilicity, while the fluorine atom withdraws electrons inductively, stabilizing intermediates. Steric hindrance from the dimethylaminomethyl group may slow transmetallation steps, requiring optimized ligand systems (e.g., SPhos or XPhos) .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : High-resolution NMR (¹H, ¹³C, and ¹⁹F) is essential for verifying substituent positions and detecting anhydride impurities. Mass spectrometry (HRMS-ESI) confirms molecular weight, while HPLC with UV detection quantifies purity. For crystalline samples, X-ray diffraction provides definitive structural validation .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in spectroscopic data (e.g., NMR splitting patterns) arising from the compound’s conformational flexibility?
- Methodological Answer : Variable-temperature NMR (VT-NMR) can elucidate dynamic conformational changes by observing signal coalescence at elevated temperatures. Computational modeling (DFT calculations) predicts stable conformers, aiding in spectral interpretation. Deuterated solvents (e.g., DMSO-d₆) minimize solvent-induced shifts .
Q. How can researchers optimize the compound’s solubility for use in aqueous-phase catalytic systems without compromising reactivity?
- Methodological Answer : Solubility is enhanced by adjusting pH (near-neutral conditions stabilize the boronate form) or using co-solvents (e.g., DMSO:water mixtures). Structural modifications, such as introducing hydrophilic groups (e.g., polyethylene glycol chains), are also explored, though they require re-evaluation of coupling efficiency .
Q. What experimental approaches mitigate steric hindrance during cross-coupling reactions involving bulky substrates?
- Methodological Answer : Bulky ligands (e.g., DavePhos) improve catalyst turnover by reducing steric clashes. Microwave-assisted synthesis accelerates reactions at higher temperatures, overcoming kinetic barriers. Pre-complexation of the boronic acid with diols (e.g., pinacol) temporarily reduces steric bulk .
Q. How does the compound’s stability under varying storage conditions impact its applicability in long-term studies?
- Methodological Answer : The boronic acid is hygroscopic and prone to dehydration, forming boroxines. Storage at −80°C in anhydrous DMSO or THF under inert gas (N₂/Ar) preserves stability. Periodic purity checks via TLC or HPLC are recommended for aged samples .
Data Contradiction and Optimization
Q. When encountering low yields in multi-step syntheses, how should researchers troubleshoot competing side reactions?
- Methodological Answer : Use in situ IR or reaction monitoring via LC-MS to identify intermediates. Protecting groups (e.g., Boc for amines) prevent undesired side reactions. Kinetic studies (e.g., rate profiling) isolate rate-limiting steps for optimization .
Q. What computational tools are effective for predicting the compound’s reactivity in novel catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies and frontier molecular orbitals (HOMO/LUMO), predicting reactivity trends. Molecular docking studies assess interactions with biological targets (e.g., enzymes in medicinal chemistry applications) .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
